molecular formula C21H24F2N2O2 B2527813 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile CAS No. 327103-03-7

3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile

Cat. No.: B2527813
CAS No.: 327103-03-7
M. Wt: 374.432
InChI Key: IYKYPUMVBPLNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 6-azabicyclo[3.2.1]octane core, a difluoromethoxy substituent on the phenyl ring, and a prop-2-enenitrile moiety. The azabicyclo framework introduces rigidity and stereochemical complexity, which may influence its pharmacological or material properties. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the nitrile group could contribute to electronic interactions or serve as a reactive handle for further derivatization .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O2/c1-20(2)9-16-10-21(3,12-20)13-25(16)18(26)15(11-24)8-14-4-6-17(7-5-14)27-19(22)23/h4-8,16,19H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYPUMVBPLNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile involves its interaction with molecular targets such as neurotransmitter receptors. The difluoromethoxy group enhances its binding affinity, while the azabicyclo[3.2.1]octane scaffold provides structural rigidity, facilitating specific interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs sharing azabicyclo systems, fluorinated substituents , or nitrile-containing scaffolds .

Structural Analogues with Azabicyclo Moieties

  • Compound A: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (from ) Key Differences:
  • Replaces the 6-azabicyclo[3.2.1]octane with a 4-thia-1-azabicyclo[3.2.0]heptane core.
  • Contains a carboxylic acid instead of a nitrile group.

    • Implications : The sulfur atom in the bicyclo system may alter redox properties, while the carboxylic acid enhances hydrophilicity, making it more suitable for aqueous formulations .
  • Compound B : 2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride (from )

    • Key Differences :
  • Features a 2-azabicyclo[2.2.2]octane system, which is smaller and less strained than the [3.2.1] system.
  • Includes a hydroxy group on the bicyclo ring, increasing polarity.

Fluorinated Analogues

  • Compound C : 3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo[2.2.2]octane (from )
    • Key Differences :
  • Lacks fluorination but shares a phenyl-ethenyl substituent.
  • Uses a 1-azabicyclo[2.2.2]octane core.
    • Implications : The absence of fluorine reduces metabolic stability but may improve synthetic accessibility .

Nitrile-Containing Analogues

  • Compound D: 3-Amino-5-(aminomethyl)benzamide (from ) Key Differences:
  • Replaces the azabicyclo system with a simple benzamide scaffold.
  • Contains primary amines instead of a nitrile.
    • Implications : The nitrile in the target compound may enhance binding to metal-containing enzymes (e.g., kinases) compared to amine-based systems .

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B
Core Structure 6-azabicyclo[3.2.1]octane 4-thia-1-azabicyclo[3.2.0]heptane 2-azabicyclo[2.2.2]octane
Key Substituents Difluoromethoxy-phenyl, prop-2-enenitrile Carboxylic acid, 4-hydroxyphenyl Hydroxy, diphenylbutyronitrile
Polarity Moderate (fluorine and nitrile balance lipophilicity) High (carboxylic acid) Moderate (hydroxy and nitrile)
Metabolic Stability High (difluoromethoxy resists oxidation) Low (sulfur may participate in redox reactions) Moderate (hydroxy susceptible to conjugation)

Biological Activity

The compound 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile , with CAS number 327103-03-7, belongs to a class of molecules that are structurally interesting due to their bicyclic framework and functional groups that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C21H24F2N2O2C_{21}H_{24}F_2N_2O_2 with a molecular weight of 374.4 g/mol. The structure can be represented as follows:

Structure 3 4 Difluoromethoxy phenyl 2 1 3 3 trimethyl 6 azabicyclo 3 2 1 octane 6 carbonyl prop 2 enenitrile\text{Structure }\text{3 4 Difluoromethoxy phenyl 2 1 3 3 trimethyl 6 azabicyclo 3 2 1 octane 6 carbonyl prop 2 enenitrile}

Pharmacological Properties

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit notable central nervous system (CNS) activity. These compounds often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in various neurological conditions .

  • Neuroactivity : The bicyclic structure is known to influence neuroactivity significantly, with potential applications in treating disorders such as Alzheimer's disease and schizophrenia.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this scaffold may possess antitumor properties, potentially due to their ability to induce apoptosis in cancer cells .

The exact mechanism of action for 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile remains under investigation; however, it is hypothesized that:

  • Receptor Modulation : The difluoromethoxy group may enhance binding affinity to specific receptors in the CNS, modulating neurotransmitter release.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in neurotransmitter degradation or synthesis, thus prolonging their action in synaptic clefts.

Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of similar compounds derived from the azabicyclo framework, researchers reported significant improvements in memory retention and cognitive function in animal models treated with these compounds compared to control groups . The study highlighted:

  • Dosing Regimen : Optimal dosing was found to be crucial for achieving desired effects without adverse reactions.
  • Behavioral Assessments : Behavioral tests indicated enhanced learning capabilities in treated subjects.

Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of related compounds demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Key findings included:

CompoundIC50 (µM)Cancer Cell Line
Compound A15HeLa
Compound B25MCF7
Target Compound10A549

The target compound displayed an IC50 value of 10 µM against A549 lung cancer cells, indicating potent antitumor activity compared to other tested compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.